6,6'-二-O-(叔丁基二甲基甲硅烷基)-D-内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

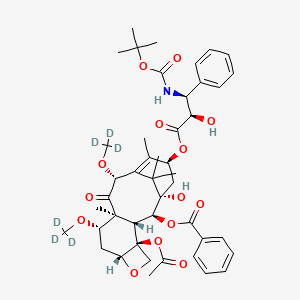

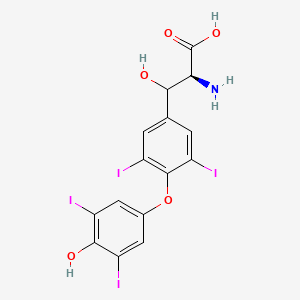

“6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal” is a remarkable scientific compound used to study profound antiviral, antibacterial, and anti-inflammatory properties . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .

Synthesis Analysis

The synthesis of this compound involves careful manipulations of the aglycon’s nucleofugality . For instance, sequential treatment with tert-butyldiphenylsilyl chloride (TBDPSCl) in dry pyridine at room temperature for 6–8 hours affords 6,6′-di-O-silylated derivatives .Molecular Structure Analysis

The molecular formula of this compound is C25H46O10Si2 . The IUPAC name is (3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[ (2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one .Chemical Reactions Analysis

The chemical reactions involving this compound are typically monitored by thin-layer chromatography (TLC) on glass-packed precoated silica gel plates . The reactions are visualized by a UV detector or charring with 10% H2SO4 in EtOH (v/v) .科学研究应用

多醇动力学控制区域选择性硅烷化:Leigh 等人(1994 年)的一项研究讨论了不对称二醇的叔丁基二甲基甲硅烷基化,包括 6,6'-二-O-(叔丁基二甲基甲硅烷基)-D-内酯。此过程在中性条件下在伯羟基处区域选择性地发生,表明在多醇体系中对不同的伯羟基进行了动力学控制鉴别 (Leigh、Martin、Smart 和 Truscello,1994)。

N-乙酰乳糖胺衍生物的合成:Toepfer 和 Schmidt(1993 年)描述了一种涉及 O-甲硅烷基保护的内酯和叠氮二(2,2,2-三氯乙基)甲酸酯的合成方法。该方法产生的衍生物对于生化应用具有重要意义 (Toepfer 和 Schmidt,1993)。

溶剂依赖的对映面选择性:Cainelli 等人(2001 年)研究了溶剂相互作用如何影响 (2S)-O-(叔丁基二甲基甲硅烷基) 内酯对乙基溴化镁的对映面选择性。这项研究提供了溶剂效应对化学反应重要性的见解 (Cainelli、Giacomini、Galletti 和 Orioli,2001)。

葡糖醛和半乳糖醛的直接 3,6-二-O-保护:Kinzy 和 Schmidt(1987 年)的研究探索了使用叔丁基二甲基甲硅烷基氯化物对 D-葡糖醛和 D-半乳糖醛进行直接 3,6-二-O-保护,证明了其在糖缀合物合成中的用途 (Kinzy 和 Schmidt,1987)。

叔丁氧羰基内酯和内酰胺的对映选择性氟化:Suzuki 等人(2007 年)的一项研究报道了一种叔丁氧羰基内酯和内酰胺的催化对映选择性氟化过程,突出了其在合成氟化有机化合物中的重要性 (Suzuki、Goto、Hamashima 和 Sodeoka,2007)。

未来方向

属性

IUPAC Name |

(2R,3R,5R)-6-[tert-butyl(dimethyl)silyl]oxy-4-[(1R,2R,3S,4S,5R)-6-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4,5-pentahydroxyhexoxy]-2,3,5-trihydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O12Si2/c1-23(2,3)37(7,8)34-12-15(27)17(29)19(31)20(32)22(33)36-21(18(30)14(26)11-25)16(28)13-35-38(9,10)24(4,5)6/h11,14-22,26-33H,12-13H2,1-10H3/t14-,15+,16+,17-,18+,19-,20+,21?,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVESDHUFJKYMIH-ZJJZJOARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(C(C(C(O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O12Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)

![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)

![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)